molecular formula C17H9Cl2F3N2 B13718412 6-(2,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine

6-(2,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine

Cat. No.: B13718412
M. Wt: 369.2 g/mol
InChI Key: MWZSADHGGMRPTP-UHFFFAOYSA-N
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Description

This compound is characterized by the presence of dichlorophenyl, phenyl, and trifluoromethyl groups attached to a pyrimidine ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine typically involves the reaction of appropriate substituted anilines with trifluoromethyl ketones under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the pyrimidine ring. The process may involve multiple steps, including halogenation, cyclization, and purification to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(2,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted pyrimidine derivatives .

Scientific Research Applications

6-(2,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 6-(2,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6-(2,5-Dichlorophenyl)-5-fluoro-4-pyrimidinecarbonitrile: Another pyrimidine derivative with similar structural features but different substituents.

    6-(2,5-Dichlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine: A compound with a methylthio group instead of a phenyl group.

Uniqueness

6-(2,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine is unique due to the presence of both dichlorophenyl and trifluoromethyl groups, which impart distinct chemical and biological properties.

Properties

Molecular Formula

C17H9Cl2F3N2

Molecular Weight

369.2 g/mol

IUPAC Name

4-(2,5-dichlorophenyl)-2-phenyl-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C17H9Cl2F3N2/c18-11-6-7-13(19)12(8-11)14-9-15(17(20,21)22)24-16(23-14)10-4-2-1-3-5-10/h1-9H

InChI Key

MWZSADHGGMRPTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)C(F)(F)F)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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